Bis(3-phenyl-L-alanine) sulphate

Vibrational spectroscopy Quality control Polymorph identification

Bis(3-phenyl-L-alanine) sulphate (CAS 79679‑86‑0) is a 2:1 L‑phenylalanine‑sulfuric acid salt with the molecular formula C₁₈H₂₄N₂O₈S and a molecular weight of 428.5 g mol⁻¹. The IUPAC name is (2S)-2-amino-3-phenylpropanoic acid; sulfuric acid, confirming both chiral centers are in the L‑configuration.

Molecular Formula C18H24N2O8S
Molecular Weight 428.5 g/mol
CAS No. 79679-86-0
Cat. No. B12664708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-phenyl-L-alanine) sulphate
CAS79679-86-0
Molecular FormulaC18H24N2O8S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O
InChIInChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1
InChIKeyHMAAOTWUEFTWQD-QXGOIDDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-phenyl-L-alanine) sulphate for Scientific Procurement: Molecular Identity and Core Characteristics


Bis(3-phenyl-L-alanine) sulphate (CAS 79679‑86‑0) is a 2:1 L‑phenylalanine‑sulfuric acid salt with the molecular formula C₁₈H₂₄N₂O₈S and a molecular weight of 428.5 g mol⁻¹ . The IUPAC name is (2S)-2-amino-3-phenylpropanoic acid; sulfuric acid, confirming both chiral centers are in the L‑configuration . This compound exists as the bis‑cationic sulphate salt in which both phenylalanine moieties are fully protonated, a distinctive protonation state that directly governs its spectroscopic fingerprint, hydrogen‑bond network, and crystallization behavior [1].

Bis(3-phenyl-L-alanine) sulphate Interchangeability Risks: Why In‑Class Substitution Fails


Attempts to interchange Bis(3-phenyl-L-alanine) sulphate with other L‑phenylalanine salts (e.g., hydrochloride, perchlorate, nitrate, free base) or with the DL‑racemic sulphate analogue are undermined by profound differences in protonation stoichiometry, hydrogen‑bond architecture, solid‑state morphology, and purification efficiency. The fully diprotonated state of the sulphate salt produces a unique vibrational spectrum devoid of ionized carboxylate bands—unlike the monoprotonated perchlorate salt—enabling unambiguous identity verification and quantification by FTIR or Raman spectroscopy [1]. Simultaneously, the L‑configuration imparts a defined specific optical rotation that is absent in the DL‑racemic sulphate , and the sulphate anion imparts a crystallization landscape that permits controlled polymorph selection (needle vs. pillar vs. thin‑plate) with direct consequences for industrial downstream processability [2].

Quantitative Differentiation Evidence for Bis(3-phenyl-L-alanine) sulphate: Head‑to‑Head Technical Comparisons


Protonation State and Vibrational Spectroscopic Fingerprint vs. L‑Phenylalanine L‑Phenylalaninium Perchlorate

Bis(3-phenyl-L-alanine) sulphate crystallizes in a fully diprotonated state where both phenylalanine carboxyl groups remain protonated (–COOH), whereas the perchlorate analogue is monoprotonated with one ionized carboxylate (–COO⁻) and one carbonyl group. This chemical difference is directly manifest in the infrared and Raman spectra: the sulphate crystal exhibits only the carbonyl (C=O) stretching band near 1720–1730 cm⁻¹ and lacks the antisymmetric COO⁻ stretch (~1560–1600 cm⁻¹) that is prominent in the perchlorate spectrum [1]. The extensive hydrogen‑bond network in the sulphate crystal further reduces the Td symmetry of the sulphate anion to C₂ᵥ, lifting the degeneracy of multiple vibrational modes and producing a more complex, information‑rich spectral pattern that serves as a unique identity marker [1].

Vibrational spectroscopy Quality control Polymorph identification

Stereochemical Identity: Defined L‑Configuration vs. DL‑Racemic Sulphate Monohydrate

Bis(3-phenyl-L-alanine) sulphate is the homochiral L,L‑diastereomer with two defined stereocentres (both S), whereas the closely related bis(DL-phenylalaninium) sulphate monohydrate is a racemic mixture that crystallizes with two crystallographically independent protonated phenylalaninium units showing sterically least favourable g⁺ and g⁻ conformations (χ¹ = 56.2° and −58.1°, respectively) [1]. The L‑enantiomerically pure sulphate yields a specific optical rotation distinct from the racemate, with commercial L‑phenylalanine sulphate typically reporting [α]₂₀/D ≈ +10° (c = 1.5 in 1 M NaOH) . In chiral chromatography or asymmetric synthesis applications, the presence of the D‑enantiomer even at low levels (<1%) would alter reaction stereochemistry and compromise product enantiomeric excess.

Chiral purity Stereochemistry X-ray crystallography

Crystallization Morphology Control and Solubility: Needle vs. Pillar Polymorph Selection

Industrial crystallization of di‑L‑phenylalanine sulphate monohydrate from fermentation broth yields two morphologically distinct polymorphs—needle form (metastable) and pillar form (thermodynamically stable)—whose formation can be tuned by controlling L‑phenylalanine concentration and pH. Needle crystals appear at L‑phenylalanine concentrations exceeding 30 g dL⁻¹ at pH 1.7–2.0, and they are measurably more soluble than pillar crystals; the solubility difference drives a spontaneous transition from needle to pillar with a transition enthalpy (ΔH) of 12.2 kJ mol⁻¹ [1]. At 60 °C, the transition requires ~22 hours when seeded with 50% pillar crystals, whereas unseeded needle crystals persist for >80 hours [1]. The pillar form enables facile centrifugal separation, while needle crystals increase slurry viscosity beyond 1,000 cP and halt industrial operation, and thin‑plate crystals resist centrifugal de‑watering entirely [1].

Industrial crystallization Polymorph control Downstream processing

Purification Yield Enhancement via Sulphate Salt Crystallization vs. Conventional Ion‑Exchange Recovery

Use of L‑phenylalanine 1/2 sulphate as an isolable intermediate for recovering L‑phenylalanine from fermentation broth provides substantially higher crystallization yields than conventional direct crystallization or ion‑exchange methods. Patent data demonstrate that crystallization yields of L‑phenylalanine 1/2 sulphate reach 91–93% when sulphate ion is added at a molar ratio of SO₄²⁻/Phe ≈ 0.5, compared with 46–51% for direct L‑phenylalanine crystallization from the same broth [1]. The nitrogen purity of the sulphate crystals is 96–97%, and the process avoids the multiple re‑crystallization steps required by ion‑exchange‑based recovery, which typically suffers from low impurity rejection rates and yield losses [1].

Fermentation recovery Crystallization yield Downstream purification

Crystal Structure and Hydrogen‑Bond Network: L,L‑Sulphate vs. DL‑Racemic Sulphate

The crystal structure of Bis(3-phenyl-L-alanine) sulphate (as the monohydrate) has been solved in the monoclinic space group C2 with unit‑cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to R₁ = 0.053 for 2043 observed reflections [1]. In contrast, the DL‑racemic sulphate monohydrate crystallizes in the monoclinic space group P2₁/c with two crystallographically independent protonated phenylalaninium molecules (A and B) that exhibit a chelated bifurcated hydrogen‑bond pattern involving the sulphate O4 atom as a three‑way acceptor [2]. The hydrophobic phenyl rings in the L,L‑structure aggregate along (10 1 ) while a distinct hydrophilic zone forms along (20 2 ); in the DL‑structure, hydrophobic zones form along (10 1 ) and hydrophilic zones along (20 2 ) with different packing topology [1][2]. These structural differences govern thermal stability, mechanical properties, and dissolution behaviour.

Crystal engineering Hydrogen bonding Solid-state properties

Specific Optical Rotation as a Batch‑to‑Batch Chiral Purity Release Criterion

Commercially supplied Bis(3-phenyl-L-alanine) sulphate exhibits a specific optical rotation of [α]₂₀/D ≈ +10° (c = 1.5 in 1 M NaOH) . This value provides a simple, pharmacopoeia‑compatible release test that distinguishes the L,L‑sulphate from (a) the DL‑racemic sulphate (which has a net rotation of ~0°), (b) the free L‑phenylalanine zwitterion ([α]₂₀/D ≈ −34° under different solvent conditions), and (c) L‑phenylalanine hydrochloride ([α]₂₀/D reported in the range of +8° to +12° under varying conditions) . The magnitude and sign of rotation are concentration‑, solvent‑, and pH‑dependent, making this a sensitive identity and purity indicator.

Chiral quality control Pharmacopoeial testing Enantiomeric purity

Bis(3-phenyl-L-alanine) sulphate: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


L‑Phenylalanine Fermentation Recovery and Sweetener Precursor Manufacturing

The sulphate salt crystallization route provides a 1.8–2.0‑fold yield improvement (91–93% vs. 46–51%) over direct L‑phenylalanine crystallization from fermentation broth, with nitrogen purities of 96–97% [1]. Procurement of Bis(3-phenyl-L-alanine) sulphate as an intermediate in aspartame or other sweetener supply chains directly reduces per‑kilogram raw material costs by minimizing product loss to mother liquors and eliminating multiple re‑crystallization steps inherent to ion‑exchange recovery. The pillar polymorph, obtained by maintaining L‑Phe ≤28 g dL⁻¹ and pH 1.7–2.0, enables efficient centrifugal de‑watering with slurry viscosities of 20–30 cP, avoiding the >1,000 cP viscosity and operational shutdowns caused by needle crystals [2].

Vibrational Spectroscopic Reference Standard for Polymorph and Salt‑Form Identification

The unique fully diprotonated state of Bis(3-phenyl-L-alanine) sulphate yields an FTIR spectrum with a single carbonyl stretching band (~1720–1730 cm⁻¹) and no ionized carboxylate absorption (~1560–1600 cm⁻¹), distinguishing it unambiguously from the monoprotonated perchlorate salt and the free zwitterionic L‑phenylalanine [1]. This spectral signature, combined with the reduction of sulphate Td symmetry to C₂ᵥ and the resulting rich band pattern, qualifies the compound as an in‑house reference material for calibrating spectroscopic identity tests, training machine‑learning models for polymorph classification, or validating PAT (Process Analytical Technology) probes in crystallization monitoring.

Chiral Purity Benchmarking in Enantioselective Synthesis and Crystallization

With two defined L‑stereocentres and a specific optical rotation of [α]₂₀/D ≈ +10° (c = 1.5, 1 M NaOH), Bis(3-phenyl-L-alanine) sulphate serves as a chiral purity benchmark distinguishable from the racemic DL‑sulphate (rotation ~0°) and the free amino acid (−34°) [1][2]. In asymmetric synthesis laboratories or chiral resolution process development, procuring the L‑enantiomerically pure sulphate ensures that stereochemical outcomes are not compromised by D‑enantiomer contamination, which even at low levels (<1%) can erode product enantiomeric excess. The defined crystal structure (monoclinic C2, R₁ = 0.053) also makes this compound suitable as a crystallographic reference for absolute configuration determination [3].

Crystallization Process Development and Polymorph Control Studies

The well‑characterized polymorphic system of di‑L‑phenylalanine sulphate monohydrate—with quantified transition kinetics (ΔH = 12.2 kJ mol⁻¹, ~22 h seeded transition at 60 °C), concentration‑dependent morphology selection (>30 g dL⁻¹ triggers needle crystals), and pH‑dependent axial growth suppression—makes this compound an ideal model system for studying industrial crystallization process parameters [1]. Procurement of the pure sulphate enables controlled seeding experiments, solubility curve determination, and impurity‑fate mapping that are directly transferable to the design of continuous crystallizers for amino acid manufacturing.

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